1-(3,4-difluorophenyl)-3-{2-[3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}urea
CAS No.: 1049189-23-2
Cat. No.: VC11937934
Molecular Formula: C20H18F2N4O3
Molecular Weight: 400.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1049189-23-2 |
|---|---|
| Molecular Formula | C20H18F2N4O3 |
| Molecular Weight | 400.4 g/mol |
| IUPAC Name | 1-(3,4-difluorophenyl)-3-[2-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]ethyl]urea |
| Standard InChI | InChI=1S/C20H18F2N4O3/c1-29-15-5-2-13(3-6-15)18-8-9-19(27)26(25-18)11-10-23-20(28)24-14-4-7-16(21)17(22)12-14/h2-9,12H,10-11H2,1H3,(H2,23,24,28) |
| Standard InChI Key | LTZKVODIBDZSNQ-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNC(=O)NC3=CC(=C(C=C3)F)F |
| Canonical SMILES | COC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNC(=O)NC3=CC(=C(C=C3)F)F |
Introduction
The compound 1-(3,4-difluorophenyl)-3-{2-[3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}urea is a complex organic molecule that belongs to the class of pyridazine derivatives. It features a difluorophenyl group and a methoxyphenyl moiety attached to a dihydropyridazine core, which is further linked to an ethyl urea chain. This compound is of interest in medicinal chemistry due to its potential therapeutic applications.
Synthesis
The synthesis of such complex molecules typically involves multi-step organic reactions. While specific synthesis details for 1-(3,4-difluorophenyl)-3-{2-[3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}urea are not readily available, similar compounds often involve reactions such as nucleophilic substitutions, condensations, and urea formation reactions.
Potential Applications
Pyridazine derivatives are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The presence of a difluorophenyl group and a methoxyphenyl moiety could enhance these properties, making this compound a candidate for drug development.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume